molecular formula C7H5BrN4 B1268330 5-(2-Bromophenyl)-1H-tetrazole CAS No. 73096-42-1

5-(2-Bromophenyl)-1H-tetrazole

Cat. No.: B1268330
CAS No.: 73096-42-1
M. Wt: 225.05 g/mol
InChI Key: YHVBXKTXLJTDRI-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1H-tetrazole typically involves the cyclization of 2-bromobenzyl azide. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The azide precursor can be prepared by reacting 2-bromobenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(2-Bromophenyl)-1H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate can facilitate these reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 5-(2-aminophenyl)-1H-tetrazole or 5-(2-thiophenyl)-1H-tetrazole.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Cycloaddition Products:

Scientific Research Applications

Chemistry:

    Catalysis: 5-(2-Bromophenyl)-1H-tetrazole can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: Tetrazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar applications.

    Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability or activity.

Industry:

    Corrosion Inhibition: Tetrazole derivatives, including this compound, are effective corrosion inhibitors for metals such as copper and steel.

    Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism by which 5-(2-Bromophenyl)-1H-tetrazole exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, the tetrazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the bromine substituent, resulting in different reactivity and applications.

    5-(4-Bromophenyl)-1H-tetrazole:

    5-(2-Chlorophenyl)-1H-tetrazole: The chlorine substituent provides different electronic effects compared to bromine.

Uniqueness: 5-(2-Bromophenyl)-1H-tetrazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.

Properties

IUPAC Name

5-(2-bromophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVBXKTXLJTDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339997
Record name 5-(2-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73096-42-1
Record name 5-(2-Bromophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73096-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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